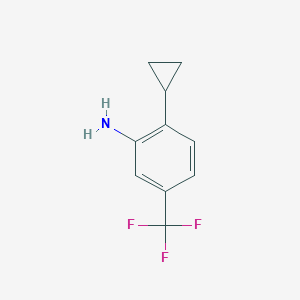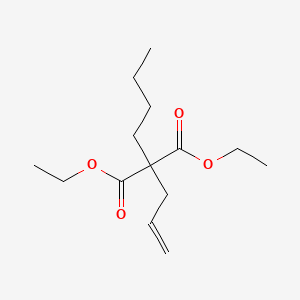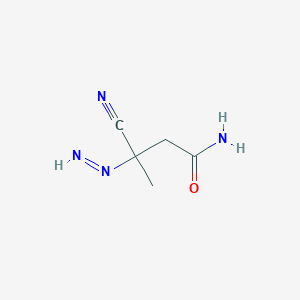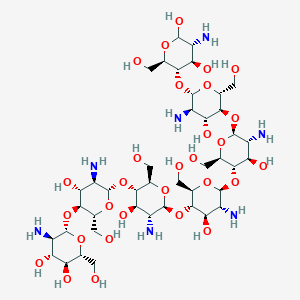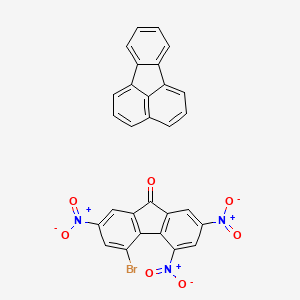
4-Bromo-2,5,7-trinitrofluoren-9-one;fluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,5,7-trinitrofluoren-9-one;fluoranthene is a complex organic compound known for its unique chemical structure and properties It is a derivative of fluorenone, substituted with bromine and nitro groups, which significantly alter its reactivity and applications
Méthodes De Préparation
The synthesis of 4-Bromo-2,5,7-trinitrofluoren-9-one;fluoranthene typically involves multi-step organic reactions. The process begins with the bromination of fluorenone, followed by nitration to introduce the nitro groups at specific positions on the aromatic ring. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
4-Bromo-2,5,7-trinitrofluoren-9-one;fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
4-Bromo-2,5,7-trinitrofluoren-9-one;fluoranthene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine: While not extensively studied, its derivatives may have potential as pharmaceutical agents or biological probes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Similar compounds to 4-Bromo-2,5,7-trinitrofluoren-9-one;fluoranthene include other substituted fluorenones and nitroaromatic compounds. These compounds share similar reactivity patterns but differ in their specific functional groups and positions of substitution. The uniqueness of this compound lies in its combination of bromine and multiple nitro groups, which confer distinct chemical and physical properties .
Comparaison Avec Des Composés Similaires
- 2,4,7-Trinitrofluorenone
- 4-Bromo-2,7-dinitrofluorenone
- 2,5,7-Trinitrofluorenone
Propriétés
Numéro CAS |
1183-08-0 |
|---|---|
Formule moléculaire |
C29H14BrN3O7 |
Poids moléculaire |
596.3 g/mol |
Nom IUPAC |
4-bromo-2,5,7-trinitrofluoren-9-one;fluoranthene |
InChI |
InChI=1S/C16H10.C13H4BrN3O7/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14;14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h1-10H;1-4H |
Clé InChI |
HHFJTOKPRAVRGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4.C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate](/img/structure/B14758899.png)
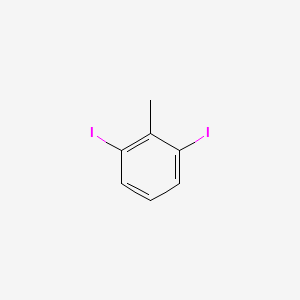
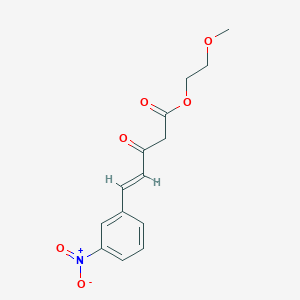
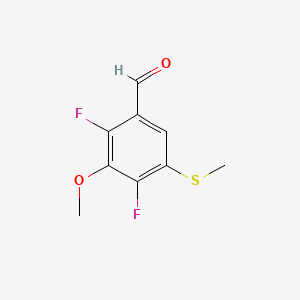
![[(1E)-2-Nitrobut-1-en-1-yl]benzene](/img/structure/B14758906.png)
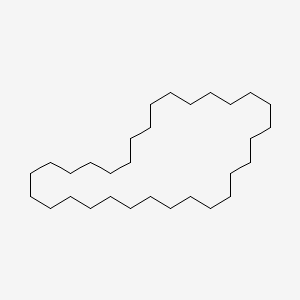
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[dichloro(phosphonato)methyl]phosphinate](/img/structure/B14758919.png)

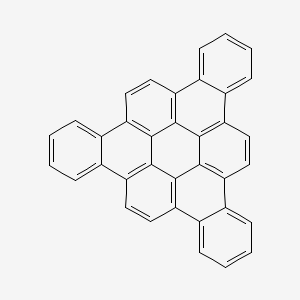
![(5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14758947.png)
